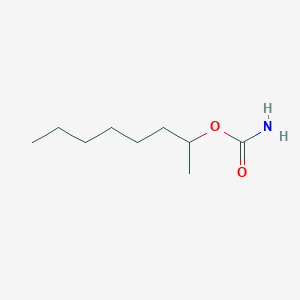
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is a halogenated imidazole derivative. This compound is characterized by the presence of three bromine atoms attached to the imidazole ring and an additional bromomethyl group. Halogenated imidazoles, including this compound, are known for their diverse applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole typically involves the bromination of imidazole derivatives. One common method is the bromination of imidazole using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Metal-Halogen Exchange: The bromine atoms can be exchanged with metals such as lithium in the presence of suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Metal-Halogen Exchange: Reagents like n-butyl-lithium in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: Oxidized imidazole compounds.
Reduction Products: Reduced imidazole derivatives.
Metal-Halogen Exchange Products: Metal-substituted imidazole compounds.
Scientific Research Applications
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other halogenated imidazole derivatives and quaternary salts.
Biology: Exhibits insecticidal, parasiticidal, acaricidal, and herbicidal activities.
Industry: Used as a fire-retardant agent and in the production of high-density ionic liquids.
Mechanism of Action
The mechanism of action of 2,4,5-tribromo-1-(bromomethyl)-1H-imidazole involves its interaction with biological targets through halogen bonding and other non-covalent interactions. The bromine atoms play a crucial role in these interactions, enhancing the compound’s binding affinity to its molecular targets. The pathways involved include inhibition of enzymatic activities and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Tribromoimidazole: Lacks the bromomethyl group but shares similar halogenation patterns.
2,4,5-Tribromo-1-methylimidazole: Contains a methyl group instead of a bromomethyl group.
2,4,5-Tribromo-1-(4-chlorobenzoyl)imidazole: Contains a 4-chlorobenzoyl group instead of a bromomethyl group.
Uniqueness
2,4,5-Tribromo-1-(bromomethyl)-1H-imidazole is unique due to the presence of the bromomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
6595-58-0 |
|---|---|
Molecular Formula |
C4H2Br4N2 |
Molecular Weight |
397.69 g/mol |
IUPAC Name |
2,4,5-tribromo-1-(bromomethyl)imidazole |
InChI |
InChI=1S/C4H2Br4N2/c5-1-10-3(7)2(6)9-4(10)8/h1H2 |
InChI Key |
NQAXUNGCVYBLEU-UHFFFAOYSA-N |
Canonical SMILES |
C(N1C(=C(N=C1Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


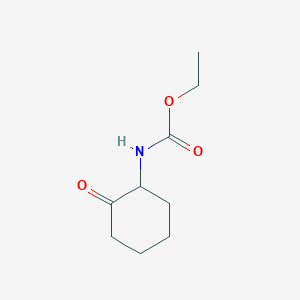
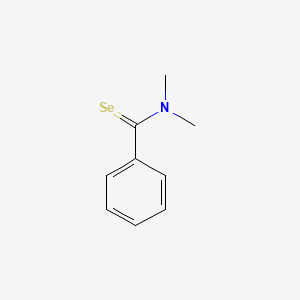
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
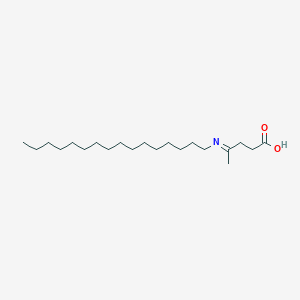



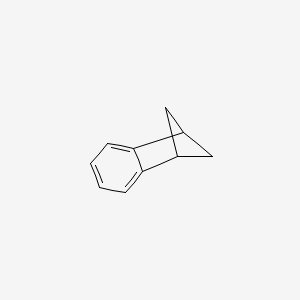

![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

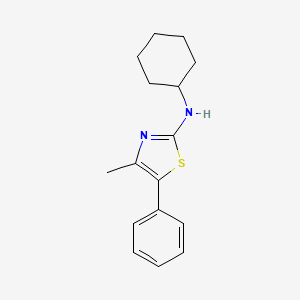
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
